BMS-8

Vue d'ensemble

Description

BMS-8 est un inhibiteur de petite molécule qui cible l'interaction entre la protéine 1 de mort programmée (PD-1) et son ligand, le ligand 1 de mort cellulaire programmée (PD-L1). Ce composé a montré un potentiel en immunothérapie anticancéreuse en inhibant l'interaction PD-1/PD-L1, qui est une voie essentielle d'évasion immunitaire par les cellules cancéreuses .

Applications De Recherche Scientifique

BMS-8 has several scientific research applications, including:

Cancer Immunotherapy: This compound inhibits the PD-1/PD-L1 interaction, enhancing the immune response against cancer cells

Biochemical Research: It is used to study the PD-1/PD-L1 pathway and its role in immune regulation.

Drug Development: This compound serves as a lead compound for developing new inhibitors targeting the PD-1/PD-L1 interaction.

Mécanisme D'action

Target of Action

BMS-8 primarily targets the PD-1/PD-L1 interaction . The PD-1/PD-L1 pathway is a crucial immune checkpoint that plays a significant role in downregulating the immune system and promoting self-tolerance .

Mode of Action

This compound operates by inhibiting the interaction between PD-1 and PD-L1 . It binds directly to PD-L1 and induces the formation of PD-L1 homodimers . This dimerization of PD-L1 prevents its interaction with PD-1 .

Biochemical Pathways

The PD-1/PD-L1 pathway is a key component of the immune system. When this compound inhibits this interaction, it affects the immune response, particularly in the context of cancer immunotherapy . The dimerization of PD-L1 induced by this compound suppresses the activation of PD-1, thereby affecting the downstream immune response .

Result of Action

The primary result of this compound’s action is the inhibition of the PD-1/PD-L1 interaction , which can enhance the body’s immune response against cancer cells . By preventing PD-L1 from interacting with PD-1, this compound may help to prevent immune evasion by tumor cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du BMS-8 implique la préparation de la bromotyrosine conjuguée au biphényle. La voie de synthèse comprend les étapes suivantes :

Bromation : L'introduction d'un atome de brome dans le dérivé de la tyrosine.

Conjugaison au biphényle : La bromotyrosine est ensuite conjuguée à un groupe biphényle par une série de réactions de couplage.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela inclut généralement l'utilisation d'équipements de synthèse automatisés et de mesures de contrôle qualité strictes .

Analyse Des Réactions Chimiques

Types de réactions

BMS-8 subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : L'atome de brome dans la partie bromotyrosine peut être substitué par d'autres groupes fonctionnels.

Réactions de couplage : La conjugaison au biphényle implique des réactions de couplage qui forment le produit final.

Réactifs et conditions communs

Bromation : Du brome ou des réactifs contenant du brome sont utilisés dans des conditions contrôlées.

Réactifs de couplage : Des réactions de couplage catalysées au palladium sont couramment utilisées.

Principaux produits

Le principal produit formé par ces réactions est la bromotyrosine conjuguée au biphényle, qui est un intermédiaire clé dans la synthèse du this compound .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Immunothérapie anticancéreuse : This compound inhibe l'interaction PD-1/PD-L1, renforçant la réponse immunitaire contre les cellules cancéreuses

Recherche biochimique : Il est utilisé pour étudier la voie PD-1/PD-L1 et son rôle dans la régulation immunitaire.

Développement de médicaments : This compound sert de composé de tête pour le développement de nouveaux inhibiteurs ciblant l'interaction PD-1/PD-L1.

Mécanisme d'action

This compound exerce ses effets en se liant directement à PD-L1, induisant la formation d'homodimères de PD-L1. Cette dimérisation masque la surface d'interaction de PD-1 sur PD-L1, empêchant ainsi PD-1 de se lier à PD-L1. Ce blocage améliore la réponse immunitaire contre les cellules cancéreuses en empêchant la signalisation inhibitrice que l'interaction PD-1/PD-L1 induirait normalement .

Comparaison Avec Des Composés Similaires

Composés similaires

BMS-202 : Un autre inhibiteur de petite molécule de l'interaction PD-1/PD-L1.

BMS-1166 : Un composé apparenté ayant une activité inhibitrice similaire

Unicité

BMS-8 est unique en sa capacité à induire la dimérisation de PD-L1, ce qui est un mécanisme distinct par rapport aux autres inhibiteurs qui bloquent principalement l'interaction sans induire de dimérisation. Ce mécanisme unique peut offrir des avantages en termes de puissance et de spécificité .

Propriétés

IUPAC Name |

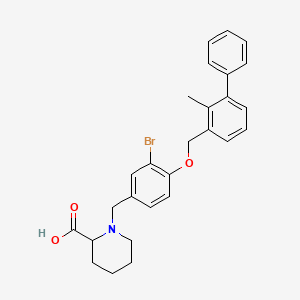

1-[[3-bromo-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28BrNO3/c1-19-22(10-7-11-23(19)21-8-3-2-4-9-21)18-32-26-14-13-20(16-24(26)28)17-29-15-6-5-12-25(29)27(30)31/h2-4,7-11,13-14,16,25H,5-6,12,15,17-18H2,1H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXBPPWUGITQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

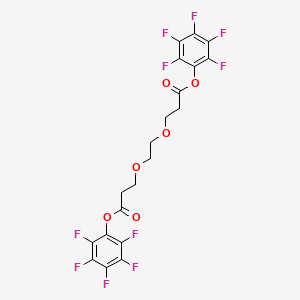

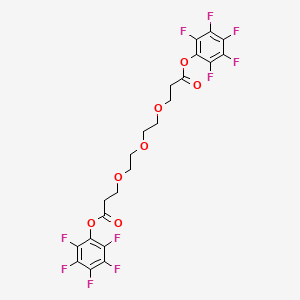

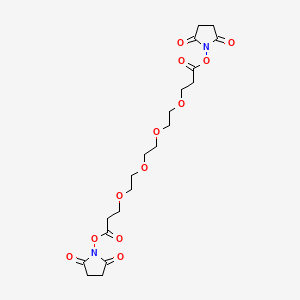

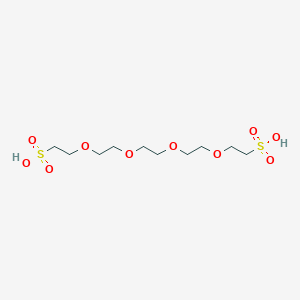

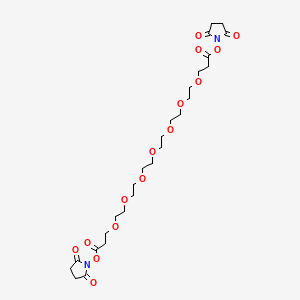

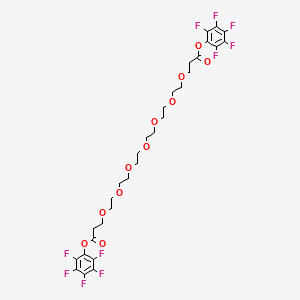

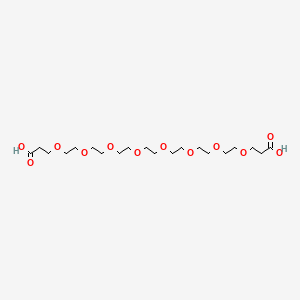

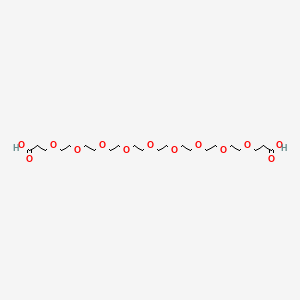

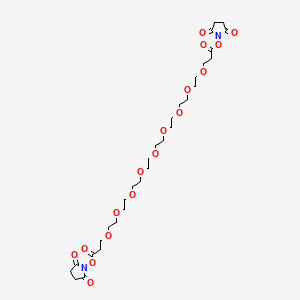

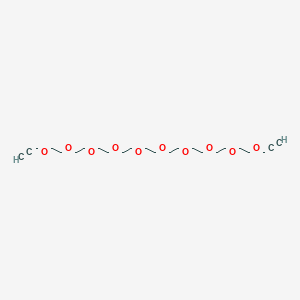

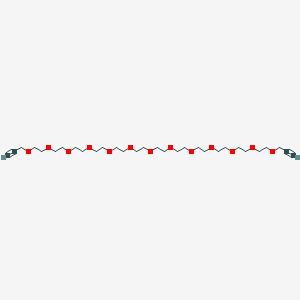

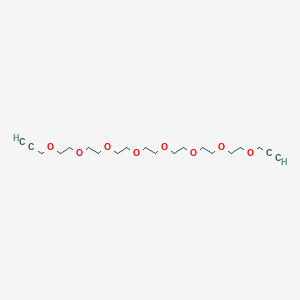

Feasible Synthetic Routes

Q1: How does BMS-8 inhibit the PD-1/PD-L1 interaction?

A1: this compound binds to PD-L1 and induces its dimerization, effectively blocking its interaction with PD-1. [ [] ] This prevents the suppression of T cell activation, promoting an anti-tumor immune response. You can see the chemical structure of 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid here:

Q2: What are the downstream effects of this compound mediated PD-L1 dimerization?

A2: Inhibiting the PD-1/PD-L1 interaction with this compound leads to increased T cell activation and proliferation, enhanced cytokine production (such as IFN-γ and TNF-α) [ [] ], and ultimately, improved anti-tumor immunity.

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they can be deduced from its chemical name, 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided abstracts do not offer specific spectroscopic data for this compound.

Q5: How do modifications to the this compound structure affect its inhibitory activity?

A5: Research suggests that the displacement of this compound derivatives from the binding pocket of the PD-L1 dimer correlates with their IC50 values. [ [] ] This means that even small changes to the molecule's structure can significantly impact its ability to inhibit the PD-1/PD-L1 interaction.

Q6: Are there any specific pharmacophore elements that are crucial for this compound activity?

A6: Computational studies, including R-group based quantitative structure-activity relationship (QSAR) analysis and molecular docking, indicate that different attachment points on the core scaffold of this compound and similar inhibitors exhibit preferences for specific pharmacophore elements. [ [] ] Optimizing these interactions is key to enhancing inhibitory activity.

Q7: What is known about the stability of this compound under various conditions?

A7: The provided research abstracts do not discuss the stability of this compound under different conditions or formulation strategies.

Q8: Has this compound shown efficacy in preclinical models?

A8: Yes, a stapled peptide-based PROTAC utilizing this compound as the PD-L1 binding moiety demonstrated superior efficacy compared to this compound alone in reducing PD-L1 levels in human cervical cancer cell lines. [ [] ] This highlights the potential for developing more potent PD-L1 inhibitors based on the this compound scaffold.

Q9: Are there any published clinical trials evaluating this compound?

A9: The provided research abstracts do not mention any completed or ongoing clinical trials involving this compound.

Q10: What computational tools are being used to study this compound and design more potent derivatives?

A10: Researchers are employing various computational chemistry techniques, including conventional molecular dynamics simulations, metadynamics simulations, and QSAR analysis, to study the binding mechanisms, structure-activity relationships, and potential for structural optimization of this compound and its derivatives. [ [] ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)